Potency and Efficacy of (+)-CAMP vs. CACA as a GABAC Receptor Agonist
The (+)-enantiomer of cis-2-(aminomethyl)cyclopropanecarboxylic acid, (+)-CAMP, is a more potent and efficacious agonist at GABAC receptors than the widely used tool compound cis-4-aminocrotonic acid (CACA). This direct comparison demonstrates (+)-CAMP's superior ability to activate the receptor, achieving a higher maximal response at a lower concentration [1].
| Evidence Dimension | Receptor Agonism (EC50 and Maximal Efficacy) |
|---|---|
| Target Compound Data | EC50 = 52.6 ± 8.7 μM |
| Comparator Or Baseline | cis-4-aminocrotonic acid (CACA); EC50 = 139.4 ± 5.2 μM |
| Quantified Difference | Target compound is approximately 2.6-fold more potent than CACA. |
| Conditions | Rat ρ3 GABAC receptors expressed in Xenopus laevis oocytes, measured by two-electrode voltage-clamp electrophysiology. |
Why This Matters
This superior potency and efficacy make (+)-CAMP the preferred agonist for functional studies on ρ3-containing GABAA-ρ receptors, enabling robust signal-to-noise ratios at lower concentrations where off-target effects may be minimized.
- [1] Vien, J., Duke, R. K., Mewett, K. N., Johnston, G. A. R., Shingai, R., & Chebib, M. (2002). trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors. British Journal of Pharmacology, 135(4), 883-890. View Source
